molecular formula C9H6F4O B1301901 4'-Fluoro-2'-(trifluoromethyl)acetophenone CAS No. 208173-21-1

4'-Fluoro-2'-(trifluoromethyl)acetophenone

Cat. No.: B1301901
CAS No.: 208173-21-1
M. Wt: 206.14 g/mol
InChI Key: WBCCAINPZLAKRN-UHFFFAOYSA-N
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Description

4’-Fluoro-2’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H6F4O. It is characterized by the presence of a fluoro group and a trifluoromethyl group attached to an acetophenone backbone. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2’-(trifluoromethyl)acetophenone typically involves the reaction of 4-bromo-2-(trifluoromethyl)benzene with acetyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods: In industrial settings, the production of 4’-Fluoro-2’-(trifluoromethyl)acetophenone may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-2’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Fluoro-2’-(trifluoromethyl)acetophenone is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.

    Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Fluoro-2’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

    2,2,2-Trifluoroacetophenone: Similar in structure but lacks the fluoro group.

    4’-Bromo-2’-(trifluoromethyl)acetophenone: Contains a bromo group instead of a fluoro group.

    4’-Chloro-2’-(trifluoromethyl)acetophenone: Contains a chloro group instead of a fluoro group.

Uniqueness: 4’-Fluoro-2’-(trifluoromethyl)acetophenone is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCCAINPZLAKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372120
Record name 1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208173-21-1
Record name 1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208173-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Fluoro-2'-(trifluoromethyl)acetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the synthesis of 4'-fluoro-2'-(trifluoromethyl)acetophenone using acetic anhydride advantageous compared to the traditional method using acetic chloride?

A1: The research paper highlights several advantages of using acetic anhydride over acetic chloride in the synthesis of this compound []:

  • Superior complexation: Computational studies suggest that carboxylic acid anhydrides, like acetic anhydride, form more stable complexes in the transition state compared to acid chlorides, contributing to the observed benefits [].

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